SB-505124

Description

Properties

IUPAC Name |

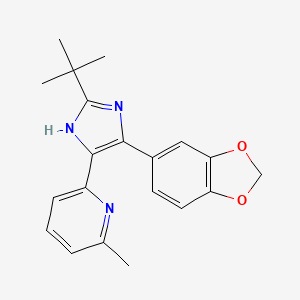

2-[4-(1,3-benzodioxol-5-yl)-2-tert-butyl-1H-imidazol-5-yl]-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-12-6-5-7-14(21-12)18-17(22-19(23-18)20(2,3)4)13-8-9-15-16(10-13)25-11-24-15/h5-10H,11H2,1-4H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGZOTBUYUFBEPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=C(N=C(N2)C(C)(C)C)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431926 | |

| Record name | SB-505124 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694433-59-5 | |

| Record name | SB-505124 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SB-505124

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-505124 is a potent and selective small molecule inhibitor of the transforming growth factor-β (TGF-β) type I receptor serine/threonine kinases. Specifically, it targets the activin receptor-like kinase (ALK) family members ALK4, ALK5, and ALK7. By competitively binding to the ATP-binding site of these receptors, this compound effectively blocks the canonical TGF-β signaling pathway, preventing the phosphorylation and subsequent activation of downstream Smad proteins. This inhibition of the TGF-β/Smad cascade makes this compound a valuable tool for investigating the multifaceted roles of TGF-β signaling in various physiological and pathological processes, including cell proliferation, differentiation, apoptosis, fibrosis, and cancer. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways and experimental workflows.

Core Mechanism of Action: Selective Inhibition of TGF-β Type I Receptors

This compound functions as a reversible, ATP-competitive inhibitor of the TGF-β type I receptors ALK4, ALK5, and ALK7[1][2]. The binding of TGF-β superfamily ligands to their respective type II receptors induces the recruitment and phosphorylation of type I receptors. This activation of the type I receptor kinase domain is a critical step in initiating downstream signaling. This compound exerts its inhibitory effect by occupying the ATP-binding pocket of the ALK4, ALK5, and ALK7 kinase domains, thereby preventing the transfer of phosphate from ATP to the receptor's substrates[2].

The primary consequence of this inhibition is the blockade of the canonical Smad signaling pathway. Activated ALK4, ALK5, and ALK7 typically phosphorylate the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3[3][4]. Upon phosphorylation, these R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4. This complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of TGF-β target genes. By preventing the initial phosphorylation of Smad2 and Smad3, this compound effectively abrogates these downstream nuclear events[3][4].

Notably, this compound demonstrates selectivity for ALK4, ALK5, and ALK7, with no significant inhibitory activity against other ALK family members such as ALK1, ALK2, ALK3, or ALK6[1][3][5]. This specificity makes it a precise tool for dissecting the roles of the Smad2/3-dependent TGF-β pathway.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound has been quantified in various cell-free and cell-based assays. The half-maximal inhibitory concentration (IC50) values highlight its potency and selectivity.

| Target Kinase | Assay Type | IC50 (nM) | Reference |

| ALK5 (TGF-βRI) | Cell-free | 47 ± 5 | [2][6] |

| ALK4 (ActR-IB) | Cell-free | 129 ± 11 | [2] |

| ALK5 | Cell-free | 34.9 | [1] |

| ALK5 | Cell-based (HaCaT cells) | 43.8 | [1] |

Experimental Protocols

In Vitro ALK5 Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound on the kinase activity of ALK5 using a radioisotopic filter binding assay.

Materials:

-

Recombinant GST-tagged ALK5 kinase domain

-

Recombinant GST-tagged Smad3

-

This compound

-

Kinase assay buffer (50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

-

[γ-³³P]ATP

-

P-81 phosphocellulose paper

-

0.5% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing 65 nM GST-ALK5 and 184 nM GST-Smad3 in kinase assay buffer[1][7].

-

Add varying concentrations of this compound to the reaction mixture and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 3 µM ATP and 0.5 µCi of [γ-³³P]ATP[1][7].

-

Stop the reaction by spotting the mixture onto P-81 phosphocellulose paper[1][7].

-

Wash the P-81 paper three times with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP[1][7].

-

Measure the amount of incorporated radiolabel using a scintillation counter[1][7].

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Smad2 Phosphorylation Assay

This protocol details a method to assess the effect of this compound on TGF-β1-induced Smad2 phosphorylation in a cellular context.

Materials:

-

HepG2, C2C12, or Mv1Lu cells

-

Complete growth medium

-

Serum-free medium

-

TGF-β1

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Smad2 and anti-total Smad2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Plate cells in complete growth medium and allow them to adhere overnight.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with varying concentrations of this compound for 1 hour[6].

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes[6].

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with anti-phospho-Smad2 antibody overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Visualize the bands using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an anti-total Smad2 antibody as a loading control.

-

Quantify the band intensities to determine the extent of inhibition of Smad2 phosphorylation.

Visualizations: Signaling Pathways and Experimental Workflows

TGF-β Signaling Pathway and Inhibition by this compound

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

In Vitro Kinase Assay Experimental Workflow

References

- 1. selleckchem.com [selleckchem.com]

- 2. apexbt.com [apexbt.com]

- 3. This compound is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] this compound is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7. | Semantic Scholar [semanticscholar.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | TGF-beta/Smad | ALK | TargetMol [targetmol.com]

SB-505124: A Technical Guide to a Selective Inhibitor of ALK4, ALK5, and ALK7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SB-505124, a small molecule inhibitor with high selectivity for Activin Receptor-Like Kinase 4 (ALK4), ALK5, and ALK7. These type I serine/threonine kinase receptors are critical components of the Transforming Growth Factor-β (TGF-β) signaling pathway, which plays a pivotal role in numerous cellular processes, including growth, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, making its targeted inhibition a key area of research.

Core Mechanism of Action: Targeting the TGF-β Superfamily

This compound exerts its effects by acting as a reversible, ATP-competitive inhibitor of the kinase activity of ALK4, ALK5, and ALK7.[1][2] These receptors are essential for mediating the signals of ligands such as TGF-βs, activins, and Nodals.[3][4] Upon ligand binding to the type II receptor, the type I receptor (ALK4, ALK5, or ALK7) is recruited and phosphorylated, activating its kinase domain. The activated type I receptor then phosphorylates downstream effector proteins, primarily Smad2 and Smad3.[3][5] Phosphorylated Smad2/3 forms a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes.[5][6] By blocking the kinase activity of ALK4, ALK5, and ALK7, this compound prevents the phosphorylation of Smad2 and Smad3, thereby inhibiting the entire downstream signaling cascade.[3]

Quantitative Inhibitory Profile

This compound has been characterized by its potent and selective inhibition of ALK4 and ALK5. While it is also a known inhibitor of ALK7, specific IC50 values for this receptor are not as consistently reported in the literature. The compound shows marked selectivity over other ALK family members.[2][7][8]

| Kinase Target | IC50 (nM) | Selectivity Notes |

| ALK5 (TGF-βRI) | 47 | Potent inhibition.[2][7][8] |

| ALK4 (ACVR1B) | 129 | High-affinity inhibition.[2][7][8] |

| ALK7 (ACVR1C) | Inhibits | Confirmed inhibitor, though specific IC50 can vary.[1][7] |

| ALK1, ALK2, ALK3, ALK6 | No significant inhibition | Does not inhibit other ALK family members, demonstrating high selectivity.[2][8] |

Visualizing the TGF-β Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical TGF-β signaling pathway and the point of intervention for this compound.

References

- 1. SB 505124 | TGF-β Receptors | Tocris Bioscience [tocris.com]

- 2. selleckchem.com [selleckchem.com]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. researchgate.net [researchgate.net]

- 5. Phospho-Smad Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 6. m.youtube.com [m.youtube.com]

- 7. SB 505124 | TGF-beta Receptor Inhibitors: R&D Systems [rndsystems.com]

- 8. medchemexpress.com [medchemexpress.com]

Investigating the Role of TGF-β Signaling with SB-505124: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SB-505124, a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this small molecule in their investigations. This document details the mechanism of action of this compound, its chemical properties, and comprehensive experimental protocols for its application in cell-based assays.

Introduction to TGF-β Signaling and this compound

The TGF-β signaling pathway is a crucial regulator of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is implicated in a variety of pathological conditions, such as cancer, fibrosis, and autoimmune diseases.[2] The signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI), also known as an activin receptor-like kinase (ALK).[3] This phosphorylation event activates the TβRI kinase, which in turn phosphorylates downstream effector proteins, primarily Smad2 and Smad3.[3][4] Phosphorylated Smad2/3 then forms a complex with Smad4, translocates to the nucleus, and regulates the transcription of target genes.[3]

This compound is a small molecule inhibitor that selectively targets the kinase activity of TGF-β type I receptors ALK4, ALK5, and ALK7.[4][5] By competitively binding to the ATP-binding site of these receptors, this compound effectively blocks the phosphorylation of Smad2 and Smad3, thereby inhibiting the downstream signaling cascade.[6][7] Its high selectivity for ALK4/5/7 over other ALK family members (ALK1, 2, 3, and 6) makes it a valuable tool for dissecting the specific roles of the TGF-β/activin/nodal branches of signaling.[2][8][9]

Chemical and Physical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Chemical Name | 2-[4-(1,3-Benzodioxol-5-yl)-2-(1,1-dimethylethyl)-1H-imidazol-5-yl]-6-methyl-pyridine | |

| Molecular Formula | C₂₀H₂₁N₃O₂ | [10] |

| Molecular Weight | 335.4 g/mol | [8][10] |

| CAS Number | 694433-59-5 | [5] |

| Purity | ≥98% (HPLC) | [5] |

| Solubility | Soluble to 100 mM in DMSO and to 100 mM in 2eq. HCl. Slightly soluble in Acetonitrile (0.1-1 mg/ml). | [5][11] |

| Storage | Store at -20°C | [5] |

Quantitative Data: Inhibitory Activity of this compound

The potency of this compound has been characterized through various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) values highlight its selectivity for specific ALK receptors.

| Target | IC₅₀ (nM) | Assay Type | Reference |

| ALK5 (TβRI) | 47 ± 5 | Cell-free kinase assay | [6][8][9] |

| ALK4 | 129 ± 11 | Cell-free kinase assay | [6][8][9] |

| ALK7 | Inhibits ALK7-dependent Smad2/3 activation | Cell-based assay | [4] |

| ALK1, ALK2, ALK3, ALK6 | No significant inhibition | Cell-based Smad signaling assay | [2][4][8] |

Signaling Pathways and Experimental Workflow

TGF-β Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical TGF-β signaling pathway and the point of inhibition by this compound.

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Investigating this compound Effects

This diagram outlines a typical workflow for studying the impact of this compound on TGF-β-induced cellular responses.

Caption: A typical experimental workflow for using this compound.

Detailed Experimental Protocols

The following protocols provide a framework for conducting key experiments to investigate the effects of this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., HaCaT, A549, or other TGF-β responsive cell lines) in appropriate culture vessels and grow to 70-80% confluency.[12]

-

Serum Starvation: To reduce basal signaling, aspirate the growth medium and replace it with a serum-free or low-serum medium for 4-24 hours.[12][13]

-

Inhibitor Pre-incubation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[5] Dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM).[9] Pre-incubate the cells with the this compound-containing medium for 30-60 minutes.[12][13]

-

TGF-β Stimulation: Add TGF-β1 (typically 1-10 ng/mL) to the culture medium and incubate for the desired time period (e.g., 30-60 minutes for Smad phosphorylation, 24-48 hours for changes in gene or protein expression).[12][13]

Western Blotting for Phospho-Smad2 Analysis

This protocol is designed to assess the inhibitory effect of this compound on TGF-β-induced Smad2 phosphorylation.

-

Cell Lysis:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).[14]

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12][14]

-

Incubate on ice for 20-30 minutes, with occasional vortexing.[12][14]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]

-

Collect the supernatant containing the protein lysate.[12]

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.[12]

-

-

Sample Preparation and SDS-PAGE:

-

Protein Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[12][14]

-

Incubate the membrane with a primary antibody against phospho-Smad2 (p-Smad2) overnight at 4°C with gentle agitation.[12] A primary antibody for total Smad2 should be used on a separate blot or after stripping the membrane to confirm equal protein loading.

-

Wash the membrane three times with TBST for 5-10 minutes each.[12][14]

-

Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12][14]

-

Wash the membrane again three times with TBST for 5-10 minutes each.[12][14]

-

-

Detection:

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This protocol allows for the quantification of changes in the expression of TGF-β target genes following treatment with this compound.

-

RNA Extraction:

-

Following cell treatment, lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

-

qPCR:

-

Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target gene(s) (e.g., SERPINE1, CTGF) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green Master Mix.[16]

-

Perform the qPCR reaction using a real-time PCR system.

-

Analyze the data using the 2-ΔΔCT method to determine the relative fold change in gene expression.[16]

-

Conclusion

This compound is a powerful and selective tool for the investigation of TGF-β signaling. Its specific inhibition of ALK4, ALK5, and ALK7 allows for the precise dissection of the roles of these receptors in various biological and pathological processes. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute robust experiments, ultimately contributing to a deeper understanding of TGF-β signaling and its potential as a therapeutic target.

References

- 1. scbt.com [scbt.com]

- 2. This compound is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human transforming growth factor β type I receptor in complex with kinase inhibitor SB505124 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] this compound is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7. | Semantic Scholar [semanticscholar.org]

- 5. rndsystems.com [rndsystems.com]

- 6. apexbt.com [apexbt.com]

- 7. This compound | TGF-beta/Smad | ALK | TargetMol [targetmol.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. axonmedchem.com [axonmedchem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. arigobio.com [arigobio.com]

- 15. m.youtube.com [m.youtube.com]

- 16. tandfonline.com [tandfonline.com]

Preliminary Studies on the Biological Effects of SB-505124: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core biological effects of SB-505124, a potent and selective small molecule inhibitor. The information presented herein is synthesized from key preliminary studies to support further research and development efforts.

Core Mechanism of Action

This compound is a selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptors, specifically the activin receptor-like kinase (ALK) proteins ALK4, ALK5, and ALK7.[1][2][3] As a reversible ATP competitive inhibitor, this compound blocks the serine/threonine kinase activity of these receptors, thereby preventing the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3.[1][3] This inhibition effectively abrogates TGF-β-mediated cellular responses, including apoptosis and gene expression changes.[1][4]

The primary signaling pathway affected by this compound is the canonical TGF-β/SMAD pathway. The binding of TGF-β ligands to the type II receptor (TβRII) induces the recruitment and phosphorylation of the type I receptor (TβRI), which includes ALK5. The activated TβRI then phosphorylates receptor-regulated Smads (R-Smads), such as Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common mediator Smad (Co-Smad), Smad4, and translocate to the nucleus to regulate the transcription of target genes. This compound directly inhibits the kinase activity of ALK5, thus preventing the initial phosphorylation of Smad2 and Smad3 and halting the entire downstream signaling cascade.

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary studies on this compound.

Table 1: Inhibitory Activity (IC50) of this compound Against ALK Kinases

| Target Kinase | IC50 (nM) | Reference |

| ALK5 | 47 ± 5 | [5] |

| ALK4 | 129 ± 11 | [3][5] |

| ALK2 | > 10,000 | [5] |

| ALK7 | Inhibition demonstrated, but IC50 not specified | [1][2] |

Table 2: Effects of this compound on Cellular Processes

| Cell Line | Process | Effective Concentration | Observations | Reference |

| FaO Hepatoma Cells | TGF-β-induced Apoptosis | 1 µM | Abrogation of cell death | [2] |

| HepG2, C2C12, Mv1Lu | TGF-β-induced Smad2 Phosphorylation | 1 µM | Concentration-dependent inhibition | [3] |

| Rabbit Subconjunctival Fibroblasts | TGF-β2-induced pSmad2, CTGF, and α-SMA expression | 1-10 µM | Concentration-dependent reduction | [6] |

| Human Mesenchymal Stem Cells | Osteoblast Differentiation | Not specified | Significant inhibition | [7] |

| A498 Renal Epithelial Cells | Cell Viability | Up to 100 µM | No toxicity observed over 48 hours | [3][8] |

Key Experimental Protocols

This section details the methodologies for key experiments cited in the preliminary studies of this compound.

In Vitro Kinase Assay (ALK5 Inhibition)

This protocol is a generalized representation of the methods used to determine the IC50 of this compound against ALK5.

-

Reagents and Materials:

-

Purified recombinant GST-tagged ALK5 kinase domain.

-

Purified recombinant GST-tagged Smad3 substrate.

-

This compound at various concentrations.

-

Kinase assay buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 1 mM DTT).[8]

-

[γ-33P]ATP.

-

P-81 phosphocellulose paper.[8]

-

0.5% Phosphoric acid.[8]

-

Scintillation counter.

-

-

Procedure:

-

Prepare a reaction mixture containing GST-ALK5 (e.g., 65 nM) and GST-Smad3 (e.g., 184 nM) in kinase assay buffer.[8]

-

Add varying concentrations of this compound to the reaction mixture and incubate for a defined period (e.g., 10-30 minutes) at room temperature.

-

Initiate the kinase reaction by adding [γ-33P]ATP (e.g., 0.5 µCi) and incubate for a specific duration (e.g., 3 hours) at 30°C.[8]

-

Stop the reaction and spot the mixture onto P-81 phosphocellulose paper to capture the phosphorylated protein.[8]

-

Wash the P-81 paper with 0.5% phosphoric acid to remove unincorporated [γ-33P]ATP.[8]

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

-

Cell Viability Assay (WST-1)

This protocol outlines the general steps for assessing the effect of this compound on cell viability.

-

Reagents and Materials:

-

Cell line of interest (e.g., A498 renal epithelial cells).[5]

-

Complete cell culture medium.

-

This compound at various concentrations.

-

96-well cell culture plates.

-

WST-1 reagent.

-

ELISA plate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and appropriate vehicle controls) for the desired duration (e.g., 48 hours).[8]

-

Add WST-1 reagent (e.g., 10 µL) to each well and incubate for a specified time (e.g., 3 hours) at 37°C.[5][8]

-

Measure the absorbance of the formazan product at the appropriate wavelength using an ELISA plate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Western Blotting for Phospho-Smad2

This protocol describes the general procedure for detecting the inhibition of TGF-β-induced Smad2 phosphorylation by this compound.

-

Reagents and Materials:

-

Cell line of interest (e.g., FaO cells).[5]

-

Serum-free medium.

-

This compound.

-

TGF-β1.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-Smad2 and anti-total Smad2.[5]

-

HRP-conjugated secondary antibody.[5]

-

Enhanced chemiluminescence (ECL) substrate.[5]

-

Imaging system.

-

-

Procedure:

-

Culture cells to a suitable confluency and then serum-starve overnight.[5]

-

Pre-treat the cells with this compound or vehicle control for a specified time (e.g., 30-60 minutes).[5]

-

Stimulate the cells with TGF-β1 (e.g., 2-5 ng/mL) for a defined period.[5]

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and then incubate with the primary antibody against phospho-Smad2.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Smad2 to confirm equal protein loading.[5]

-

Conclusion

The preliminary studies on this compound have established it as a potent and selective inhibitor of the TGF-β type I receptors ALK4, ALK5, and ALK7. Its ability to block the canonical Smad2/3 signaling pathway has been demonstrated in various in vitro models, leading to the inhibition of TGF-β-mediated cellular responses such as apoptosis and the expression of fibrotic markers. Importantly, this compound has shown a favorable in vitro safety profile in the cell lines tested. These findings underscore the potential of this compound as a valuable research tool for dissecting the complexities of TGF-β signaling and as a potential therapeutic agent for diseases driven by aberrant TGF-β activity. Further investigations are warranted to explore its in vivo efficacy and safety in relevant disease models.

References

- 1. [PDF] this compound is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7. | Semantic Scholar [semanticscholar.org]

- 2. This compound is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Human transforming growth factor β type I receptor in complex with kinase inhibitor SB505124 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Suppression of transforming growth factor-β effects in rabbit subconjunctival fibroblasts by activin receptor-like kinase 5 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of TGF-β type I receptor by SB505124 down-regulates osteoblast differentiation and mineralization of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

SB-505124: A Technical Guide to its Impact on Smad2 and Smad3 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SB-505124, a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway. The focus of this document is to elucidate the compound's specific impact on the phosphorylation of Smad2 and Smad3, key downstream mediators of TGF-β signaling.

Core Mechanism of Action

This compound exerts its inhibitory effects by targeting the ATP-binding site of the TGF-β type I receptor serine/threonine kinases, primarily Activin Receptor-Like Kinase 4 (ALK4), ALK5, and ALK7.[1][2] By inhibiting these receptors, this compound effectively blocks the initiation of the canonical TGF-β signaling cascade. This prevention of receptor activation is crucial as these kinases are directly responsible for the phosphorylation of receptor-regulated Smads (R-Smads), namely Smad2 and Smad3.[3][4][5][6] The inhibition of ALK5 is particularly significant in mediating the downstream effects on Smad2 and Smad3.[1][7]

Quantitative Analysis of this compound Inhibition

The potency of this compound has been quantified through in vitro kinase assays, with specific IC50 values determined for its primary targets. This data provides a clear measure of the compound's efficacy in inhibiting the upstream kinases responsible for Smad2 and Smad3 phosphorylation.

| Target Kinase | IC50 Value (nM) | Reference |

| ALK4 (TGF-β Type I Receptor) | 129 | [8][9][10][11][12] |

| ALK5 (TGF-β Type I Receptor) | 47 | [8][9][10][11][12] |

Table 1: Inhibitory activity of this compound against ALK4 and ALK5 kinases.

It is important to note that this compound demonstrates selectivity for ALK4, ALK5, and ALK7, and does not significantly inhibit other ALK family members such as ALK1, ALK2, ALK3, or ALK6.[1][8] This selectivity is crucial for minimizing off-target effects in experimental and potential therapeutic applications.

Impact on Smad2 and Smad3 Phosphorylation

Upon activation by TGF-β ligands, ALK5 phosphorylates the C-terminal serine residues of Smad2 and Smad3.[3][4][5][6] This phosphorylation event is a critical step that enables the formation of a heteromeric complex with Smad4. This complex then translocates to the nucleus to regulate the transcription of target genes.

This compound, by inhibiting ALK5, directly prevents the phosphorylation of Smad2 and Smad3.[1][2] This has been demonstrated in various cell lines where treatment with this compound leads to a concentration-dependent decrease in the levels of phosphorylated Smad2 (pSmad2) and phosphorylated Smad3 (pSmad3) in response to TGF-β stimulation.[8][11]

Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical TGF-β/Smad signaling pathway and highlights the specific point of inhibition by this compound.

Experimental Protocol: Western Blot for Phospho-Smad2/3

This protocol outlines a standard Western blot procedure to assess the effect of this compound on TGF-β-induced Smad2 and Smad3 phosphorylation.

1. Cell Culture and Treatment: a. Plate cells (e.g., HepG2, HaCaT, or other TGF-β responsive cell lines) and grow to 70-80% confluency. b. Serum-starve the cells for 12-24 hours to reduce basal signaling. c. Pre-treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or vehicle control (DMSO) for 1 hour. d. Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes. Include an untreated control group.

2. Cell Lysis: a. Wash cells twice with ice-cold Phosphate Buffered Saline (PBS). b. Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Collect the supernatant containing the protein lysate.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples. b. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. d. Run the gel until adequate separation of proteins is achieved.

5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for phospho-Smad2 (Ser465/467) and phospho-Smad3 (Ser423/425) overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.

7. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. To ensure equal protein loading, strip the membrane and re-probe with antibodies against total Smad2/3 and a loading control like GAPDH or β-actin. d. Quantify the band intensities using densitometry software.

Experimental Workflow

The following diagram provides a visual representation of the Western blot workflow for analyzing Smad2/3 phosphorylation.

Conclusion

This compound is a valuable research tool for dissecting the TGF-β signaling pathway. Its selective inhibition of ALK4, ALK5, and ALK7 provides a specific means to block the phosphorylation of Smad2 and Smad3, thereby inhibiting the downstream cellular responses mediated by this pathway. The provided data and protocols offer a comprehensive guide for researchers and professionals in the fields of cell biology, pharmacology, and drug development to effectively utilize this compound in their studies.

References

- 1. This compound is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] this compound is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7. | Semantic Scholar [semanticscholar.org]

- 3. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 4. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bosterbio.com [bosterbio.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Human transforming growth factor β type I receptor in complex with kinase inhibitor SB505124 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. SB 505124 | TGF-β Receptors | Tocris Bioscience [tocris.com]

- 11. This compound | TGF-beta/Smad | ALK | TargetMol [targetmol.com]

- 12. selleckchem.com [selleckchem.com]

Unveiling SB-505124: A Technical Guide to its Discovery and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SB-505124, a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor serine/threonine kinases. Discovered as a small molecule inhibitor, this compound has become a valuable tool in dissecting the complex TGF-β signaling pathway and holds therapeutic potential in various pathological conditions, including fibrosis and cancer. This document details its chemical properties, mechanism of action, and the experimental protocols utilized in its characterization.

Chemical Properties and Identification

This compound, chemically known as 2-[4-(1,3-Benzodioxol-5-yl)-2-(1,1-dimethylethyl)-1H-imidazol-5-yl]-6-methyl-pyridine, is a member of the imidazole class of compounds.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 2-[4-(1,3-Benzodioxol-5-yl)-2-(1,1-dimethylethyl)-1H-imidazol-5-yl]-6-methyl-pyridine | [2] |

| Molecular Formula | C₂₀H₂₁N₃O₂ | [1][3] |

| Molecular Weight | 335.4 g/mol | [1][3] |

| CAS Number | 694433-59-5 | [3] |

| Purity | ≥98% (HPLC) | [2][3] |

| Solubility | Soluble to 100 mM in DMSO and to 100 mM in 2eq. HCl | [3] |

| Storage | Store at -20°C | [2][3] |

Mechanism of Action: Inhibition of TGF-β Signaling

This compound exerts its biological effects through the selective inhibition of Activin Receptor-Like Kinase 4 (ALK4), ALK5 (also known as TGF-β type I receptor, TβRI), and ALK7.[2] It acts as a reversible ATP-competitive inhibitor, binding to the kinase domain of these receptors and preventing the phosphorylation of downstream signaling molecules.[4][5]

The primary signaling cascade inhibited by this compound is the canonical Smad pathway. Upon ligand binding (e.g., TGF-β), the type II TGF-β receptor (TβRII) phosphorylates and activates the type I receptor (ALK5). Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[6] These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus, where it regulates the transcription of target genes involved in various cellular processes, including cell cycle control, apoptosis, and extracellular matrix production.[6] this compound effectively blocks the initial phosphorylation of Smad2 and Smad3, thereby inhibiting the entire downstream signaling cascade.

The inhibitory activity of this compound is highly selective for ALK4, ALK5, and ALK7, with no significant activity against other ALK family members such as ALK1, ALK2, ALK3, or ALK6.

Inhibitory Activity of this compound

| Target | IC₅₀ (nM) | Reference |

| ALK5 (TβRI) | 47 ± 5 | [4] |

| ALK4 | 129 ± 11 | [4] |

| ALK7 | Inhibition of ALK7-induced Smad2 phosphorylation demonstrated | [7] |

| ALK1, ALK2, ALK3, ALK6 | No significant inhibition |

Experimental Protocols

This section details the key experimental methodologies used to characterize the activity of this compound.

In Vitro ALK5 Kinase Assay

This assay is designed to measure the direct inhibitory effect of this compound on the kinase activity of ALK5.

Materials:

-

Recombinant human ALK5 kinase domain (GST-tagged)

-

Full-length N-terminal fused GST-Smad3 (substrate)

-

Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 1 mM dithiothreitol

-

ATP (3 μM final concentration)

-

[γ-³³P]ATP (0.5 μCi)

-

This compound (various concentrations)

-

P-81 phosphocellulose paper

-

0.5% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing 65 nM GST-ALK5 and 184 nM GST-Smad3 in the assay buffer.[8]

-

Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding ATP and [γ-³³P]ATP.[8]

-

Incubate the reaction for 3 hours at 30°C.[8]

-

Stop the reaction and spot the mixture onto P-81 phosphocellulose paper.

-

Wash the P-81 paper three times with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.[9]

-

Measure the amount of incorporated ³³P into the Smad3 substrate using a scintillation counter.[9]

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis of Smad2 Phosphorylation

This method is used to assess the effect of this compound on the TGF-β-induced phosphorylation of Smad2 in a cellular context.

Materials:

-

Cell line of interest (e.g., HepG2, C2C12, Mv1Lu)[4]

-

Cell culture medium and supplements

-

TGF-β1

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Smad2 (Ser465/467) and anti-total Smad2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Serum-starve the cells for a specified period (e.g., overnight) to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 30 minutes.[10]

-

Stimulate the cells with TGF-β1 (e.g., 2 ng/ml) for a defined time (e.g., 1 hour).[10]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-Smad2 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an anti-total Smad2 antibody to confirm equal protein loading.

-

Quantify the band intensities to determine the relative levels of phosphorylated Smad2.

Visualizations

Signaling Pathway

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. This compound | TGF-beta/Smad | ALK | TargetMol [targetmol.com]

- 3. researchgate.net [researchgate.net]

- 4. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Schematic diagram showing the main components of the TGFB signaling pathway [pfocr.wikipathways.org]

- 7. researchgate.net [researchgate.net]

- 8. promega.com [promega.com]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

Foundational Research on SB-505124 in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational cellular research on SB-505124, a potent and selective small molecule inhibitor. We will delve into its mechanism of action, summarize key quantitative data from various cellular assays, provide detailed experimental protocols, and visualize the critical signaling pathways and workflows.

Core Mechanism of Action

This compound is a selective and reversible ATP-competitive inhibitor of the transforming growth factor-beta (TGF-β) type I receptor serine/threonine kinases, specifically Activin Receptor-Like Kinase 4 (ALK4), ALK5, and ALK7.[1][2][3] Its primary and most potent target is ALK5 (also known as TGF-β type I receptor, TβRI).[3][4][5] By binding to the ATP-binding cleft of these receptors, this compound prevents the phosphorylation and subsequent activation of downstream signaling mediators, primarily the cytoplasmic signal transducers Smad2 and Smad3.[1][2][6] This blockade effectively abrogates TGF-β- and activin-induced signaling cascades.

Notably, this compound exhibits high selectivity, as it does not inhibit other ALK family members such as ALK1, ALK2, ALK3, or ALK6 at concentrations where it effectively blocks ALK4/5/7.[1][3] This specificity makes it a valuable tool for dissecting the TGF-β signaling pathway and its crosstalk with other cellular pathways, such as the mitogen-activated protein kinase (MAPK) pathway.[1][2]

Quantitative Data Summary

The efficacy and selectivity of this compound have been quantified across various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations and cellular effects.

Table 1: Inhibitory Activity (IC50) of this compound against ALK Kinases

| Target Kinase | IC50 Value (nM) | Assay Type | Reference |

| ALK5 (TβRI) | 47 ± 5 | In Vitro Kinase Assay | [3][4][5][7] |

| ALK4 | 129 ± 11 | In Vitro Kinase Assay | [3][4][5][7] |

| ALK2 | > 10,000 | In Vitro Kinase Assay | [3][4][6] |

Table 2: Summary of this compound Effects in Cellular Models

| Cell Line | Cellular Process Investigated | Key Findings | Effective Concentration | Reference |

| HepG2, C2C12, Mv1Lu | TGF-β-induced Smad2 Phosphorylation | Concentration-dependent inhibition of Smad2 phosphorylation. | 1 µM | [3][6][7] |

| FaO Hepatoma Cells | TGF-β1-induced Apoptosis | Abrogates cell death caused by TGF-β1 treatment. | 1 µM | [4] |

| FaO Hepatoma Cells | TGF-β1-induced MAP Kinase Activation | Potently inhibits activation of JNK/SAP, ERK1/2, and p38. | 1 or 5 µM | [3] |

| A498 Renal Epithelial Cells | Cytotoxicity | No toxicity observed up to 48 hours of treatment. | Up to 100 µM | [3][7][8] |

| WERI Rb1 Retinoblastoma Cells | Apoptosis | Significantly increases apoptosis. | 4 and 8 µM | [3] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Cytoskeletal Alterations & ROS Production | Blocks TGF-β1-induced F-actin assembly and ROS production. | 500 nM | [6] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research. The following are protocols for key experiments used to characterize this compound.

3.1. In Vitro ALK5 Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on the kinase activity of ALK5.

-

Objective: To determine the IC50 of this compound for the ALK5 kinase.

-

Materials:

-

Purified recombinant kinase domain of ALK5 (e.g., GST-ALK5).

-

Substrate: Purified N-terminal fused GST-Smad3.

-

[γ-³³P]ATP.

-

Kinase Reaction Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT, 3 µM ATP.

-

This compound at various concentrations.

-

P-81 phosphocellulose paper.

-

0.5% Phosphoric acid.

-

Liquid scintillation counter.

-

-

Protocol:

-

Prepare a reaction mixture containing 65 nM GST-ALK5 and 184 nM GST-Smad3 in the kinase reaction buffer.[5][6]

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding 0.5 µCi of [γ-³³P]ATP.[5][6]

-

Stop the reaction and spot the mixture onto P-81 phosphocellulose paper to capture the phosphorylated substrate.[5][6]

-

Wash the P-81 paper extensively with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.[5][6]

-

Measure the amount of incorporated ³³P using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value by nonlinear regression.

-

3.2. Western Blot for Phospho-Smad2 Inhibition

This assay is used to confirm the mechanism of action of this compound in a cellular context by measuring the phosphorylation of its direct downstream target, Smad2.

-

Objective: To assess the ability of this compound to inhibit TGF-β1-induced Smad2 phosphorylation in cultured cells.

-

Materials:

-

Cell line of interest (e.g., HepG2, FaO).

-

TGF-β1.

-

This compound.

-

Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-Smad2, anti-total-Smad2.

-

HRP-conjugated secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate.

-

-

Protocol:

-

Plate cells and allow them to adhere. Serum-starve the cells overnight to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound (or DMSO) for 30-60 minutes.

-

Stimulate the cells with TGF-β1 (e.g., 2-5 ng/mL) for a specified time (e.g., 30-60 minutes).

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-Smad2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total-Smad2 antibody as a loading control.

-

3.3. Cell Viability (WST-1) Assay

This assay measures the effect of this compound on cell viability and its ability to protect against TGF-β-induced apoptosis.

-

Objective: To evaluate the effect of this compound on the viability of cells treated with TGF-β1.

-

Materials:

-

FaO cells or another TGF-β sensitive cell line.

-

TGF-β1.

-

This compound.

-

WST-1 reagent.

-

96-well plates.

-

-

Protocol:

-

Seed cells in a 96-well plate and allow them to attach. Serum-starve overnight.

-

Pre-treat cells with this compound (e.g., 1 µM) for 1 hour.[4]

-

Add TGF-β1 (e.g., 5 ng/mL) to induce apoptosis.[4]

-

Incubate for 24-48 hours.

-

Add 10 µL of WST-1 reagent to each well and incubate for 3 hours at 37°C.[4][5]

-

Measure the absorbance of the formazan product using a plate reader. The absorbance is directly proportional to the number of metabolically active (viable) cells.

-

Mandatory Visualizations

The following diagrams were created using the DOT language to illustrate key concepts and workflows.

Caption: TGF-β signaling pathway and the inhibitory action of this compound on ALK5.

References

- 1. This compound is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] this compound is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7. | Semantic Scholar [semanticscholar.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | TGF-beta/Smad | ALK | TargetMol [targetmol.com]

- 7. apexbt.com [apexbt.com]

- 8. apexbt.com [apexbt.com]

An In-depth Technical Guide to the Inhibitory Profile of SB-505124 on TGF-β Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SB-505124, a small molecule inhibitor, and its specific interactions with the Transforming Growth Factor-β (TGF-β) signaling pathway. This compound is a potent and selective antagonist of the TGF-β type I receptors, primarily targeting Activin Receptor-Like Kinase 4 (ALK4), ALK5, and ALK7.[1][2] Its ability to modulate this critical signaling pathway makes it an invaluable tool for research into cellular proliferation, differentiation, apoptosis, fibrosis, and cancer.[3][4][5] This document details its quantitative inhibitory profile, the molecular mechanism of action, and the experimental protocols used for its characterization.

Quantitative Inhibitory Profile

This compound acts as a reversible, ATP-competitive inhibitor of the serine/threonine kinase activity of specific TGF-β type I receptors.[6][7] Its inhibitory potency has been quantified through various in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The compound demonstrates high selectivity for ALK4, ALK5, and ALK7, with no significant inhibition of other ALK family members such as ALK1, ALK2, ALK3, or ALK6.[1][8][9][10] This selectivity is crucial for dissecting the specific roles of the TGF-β/Activin/Nodal branches of signaling.

The compound is noted to be three to five times more potent than the related inhibitor, SB-431542.[1][9]

Table 1: Quantitative Inhibitory Data for this compound

| Target Receptor | Assay Type | IC50 Value (nM) | Reference |

| ALK5 (TGF-βRI) | Cell-free kinase assay | 47 ± 5 | [2][6][7][8] |

| ALK4 (ActR-IB) | Cell-free kinase assay | 129 ± 11 | [2][6][7][8] |

| ALK5 | Luciferase reporter gene assay (HaCaT cells) | 43.8 | [6] |

| ALK5 | Radioisotopic protein kinase assay (Sf9 cells) | 34.9 - 54 | [6] |

Mechanism of Action and Signaling Pathway

The TGF-β signaling cascade is initiated when a TGF-β ligand binds to its type II receptor (TβRII), a constitutively active kinase.[11] This ligand-receptor complex then recruits and phosphorylates a type I receptor (e.g., ALK5), activating its intracellular kinase domain.[5][11] The activated ALK5 subsequently phosphorylates the downstream signal transducers, Smad2 and Smad3.[1][4] These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4, translocate into the nucleus, and regulate the transcription of target genes.[11]

This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the ALK5 kinase domain, preventing the phosphorylation of Smad2 and Smad3 and thereby blocking the entire downstream signaling cascade.[6][12] This action has been shown to abrogate various TGF-β-mediated cellular responses, including apoptosis and the activation of mitogen-activated protein kinase (MAPK) pathways.[1][4]

Experimental Protocols

Characterizing the inhibitory profile of this compound involves a series of in vitro and cell-based assays.

In Vitro Kinase Assay (Radioisotopic)

This assay directly measures the phosphorylation of a substrate by the target kinase to determine IC50 values.

Methodology:

-

Reagents & Buffers: Kinase buffer (50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT), recombinant GST-tagged ALK5 kinase domain, full-length N-terminal fused GST-Smad3 substrate, [³³P]γATP, and this compound serial dilutions in DMSO.[6]

-

Procedure: a. Prepare a reaction mixture containing 65 nM GST-ALK5 and 184 nM GST-Smad3 in kinase buffer.[6] b. Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10-30 minutes at room temperature. c. Initiate the kinase reaction by adding 3 µM ATP mixed with 0.5 µCi of [³³P]γATP.[6] d. Incubate the reaction for 3 hours at 30°C.[6] e. Terminate the reaction by adding SDS-PAGE loading buffer. f. Separate the reaction products by SDS-PAGE. g. Visualize the phosphorylated GST-Smad3 band using autoradiography and quantify the signal.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and use a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Smad2 Phosphorylation Assay (Western Blot)

This assay confirms the inhibitor's activity within a cellular context by measuring the phosphorylation of the direct downstream target, Smad2.

Methodology:

-

Cell Culture: Culture cells (e.g., HaCaT, HepG2, FaO) in appropriate media until they reach 70-80% confluency.[7] Serum-starve the cells overnight to reduce basal signaling.

-

Treatment: a. Pre-treat cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO for 30-60 minutes.[4][8] b. Stimulate the cells with TGF-β1 (e.g., 2-5 ng/mL) for a defined period (e.g., 30-60 minutes).[4]

-

Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. b. Clear the lysates by centrifugation and determine the protein concentration using a BCA or Bradford assay.

-

Western Blotting: a. Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST. c. Incubate the membrane with a primary antibody specific for phosphorylated Smad2 (p-Smad2). d. Wash and incubate with an HRP-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate. f. Strip and re-probe the membrane for total Smad2 and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

-

Data Analysis: Quantify band intensities using densitometry. Normalize p-Smad2 levels to total Smad2 and compare the results from inhibitor-treated cells to the TGF-β1 stimulated control.

Cell Viability and Apoptosis Assay

This assay measures the functional consequences of TGF-β inhibition, such as the abrogation of TGF-β-induced apoptosis.[1][6]

Methodology:

-

Cell Seeding: Seed cells (e.g., FaO hepatoma cells) in 96-well plates in low-serum media and allow them to attach overnight.[6]

-

Treatment: a. Pre-treat the cells with serial dilutions of this compound for 30-60 minutes.[6] b. Add TGF-β1 to induce apoptosis and incubate for the desired time (e.g., 24-48 hours).[6][8]

-

Viability Measurement (WST-1 Assay): a. Add 10 µL of WST-1 reagent to each well.[6] b. Incubate for 1-3 hours at 37°C.[6] c. Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.[6]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. This demonstrates the ability of this compound to block the cytotoxic effects of TGF-β1.

References

- 1. This compound is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Human transforming growth factor β type I receptor in complex with kinase inhibitor SB505124 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. apexbt.com [apexbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. [PDF] this compound is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7. | Semantic Scholar [semanticscholar.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

The Use of SB-505124 in Fibrosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM), leads to scarring and loss of organ function, contributing to a significant burden of disease worldwide. A key mediator of fibrosis is Transforming Growth Factor-beta (TGF-β), a pleiotropic cytokine that regulates a wide range of cellular processes. The TGF-β signaling pathway has therefore emerged as a critical target for anti-fibrotic therapies. SB-505124 is a potent and selective small molecule inhibitor of the TGF-β type I receptor serine/threonine kinase, also known as activin receptor-like kinase 5 (ALK5). This technical guide provides an in-depth overview of the fundamental principles for utilizing this compound as a tool to investigate the mechanisms of fibrosis and to evaluate potential anti-fibrotic strategies.

Mechanism of Action of this compound

This compound exerts its anti-fibrotic effects by selectively inhibiting the TGF-β type I receptors ALK4, ALK5, and ALK7.[1][2] ALK5 is the primary receptor through which TGF-β mediates its pro-fibrotic effects.[3] By competitively binding to the ATP-binding site of the ALK5 kinase domain, this compound prevents the phosphorylation and activation of downstream signaling mediators, primarily Smad2 and Smad3.[1][2] The inhibition of Smad2/3 phosphorylation prevents their translocation to the nucleus, thereby blocking the transcription of pro-fibrotic genes, including those encoding for collagens and other ECM components.[2]

Figure 1: TGF-β Signaling Pathway and Inhibition by this compound.

Quantitative Data for this compound

The following tables summarize key quantitative parameters of this compound, providing a reference for experimental design.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) | Reference(s) |

|---|---|---|

| ALK5 | 47 | [4][5] |

Table 2: Effective Concentrations of this compound in In Vitro Fibrosis Models

| Cell Type | Effective Concentration | Effect | Reference(s) |

|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVEC) | 500 nM | Blocks TGF-β1 induced F-actin assembly and ROS production | [6] |

| Rabbit Subconjunctival Fibroblasts | 10 µM | Impairs Smad2 phosphorylation and expression of CTGF and α-SMA | [5] |

| Human Lung Fibroblasts | 0.5 - 8 µM | Dose-dependent inhibition of SMAD2 phosphorylation |[5] |

Table 3: In Vivo Dosage of this compound

| Animal Model | Dosage | Route of Administration | Effect | Reference(s) |

|---|---|---|---|---|

| C57Bl6 mice with A549 xenografts | 5 mg/kg (daily) | Intraperitoneal (i.p.) | Durable responses when combined with carboplatin | [5] |

| New Zealand White rabbits (glaucoma filtration surgery) | 5 mg tablet | Local delivery | Reduces subconjunctival cell infiltration and scarring |[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study fibrosis using this compound.

In Vitro: TGF-β1-Induced Myofibroblast Differentiation

This protocol describes the induction of a myofibroblast phenotype in fibroblasts, a key event in fibrosis.

Figure 2: Workflow for In Vitro Myofibroblast Differentiation Assay.

Materials:

-

Fibroblast cell line (e.g., NIH/3T3, primary human lung fibroblasts)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

Recombinant human TGF-β1

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Reagents for downstream analysis (Western blotting, qPCR, immunofluorescence)

Procedure:

-

Cell Seeding: Plate fibroblasts in appropriate culture vessels (e.g., 6-well plates for protein/RNA, glass coverslips in 24-well plates for immunofluorescence) and allow them to adhere and reach 70-80% confluency in complete growth medium.

-

Serum Starvation: Replace the complete medium with serum-free medium and incubate for 24 hours to synchronize the cells.

-

This compound Pre-treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in serum-free medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Add the this compound containing medium to the cells and incubate for 1 hour. Include a vehicle control (DMSO).

-

TGF-β1 Stimulation: Add TGF-β1 to the culture medium to a final concentration of 5-10 ng/mL.

-

Incubation: Incubate the cells for 24-72 hours, depending on the endpoint being measured.

-

Analysis:

-

Western Blotting: Lyse the cells and analyze the expression of fibrotic markers such as α-smooth muscle actin (α-SMA), collagen type I, and fibronectin.

-

qPCR: Isolate total RNA and perform quantitative real-time PCR to measure the mRNA levels of genes encoding fibrotic markers, such as ACTA2 (α-SMA), COL1A1 (collagen type I), and FN1 (fibronectin).

-

Immunofluorescence: Fix, permeabilize, and stain the cells for α-SMA to visualize its incorporation into stress fibers, a hallmark of myofibroblast differentiation.

-

In Vivo: Bleomycin-Induced Pulmonary Fibrosis in Mice

This protocol outlines the induction of lung fibrosis using bleomycin and subsequent treatment with this compound.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Bleomycin sulfate

-

Sterile saline

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose in water)

-

Anesthesia (e.g., isoflurane)

-

Oral gavage needles

-

Surgical instruments for intratracheal instillation

Procedure:

-

Induction of Fibrosis: Anesthetize the mice. Surgically expose the trachea and intratracheally instill a single dose of bleomycin (e.g., 1.5-3.0 U/kg) in sterile saline.[7] Control animals receive sterile saline only.

-

This compound Treatment: Beginning 7 days after bleomycin instillation (to target the fibrotic phase), administer this compound or vehicle daily by oral gavage.[8] A typical dose for a similar ALK5 inhibitor is 60 mg/kg/day.[8] The treatment period is typically 14-21 days.[8]

-

Monitoring: Monitor the body weight and clinical signs of the animals throughout the study.

-

Endpoint Analysis: At the end of the treatment period (e.g., day 21 or 28), euthanize the mice and harvest the lungs.

-

Histology: Fix one lung lobe in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Masson's trichrome to visualize collagen deposition and assess the severity of fibrosis.

-

Hydroxyproline Assay: Hydrolyze a portion of the lung tissue to quantify the hydroxyproline content, a major component of collagen, as a quantitative measure of total lung collagen.

-

Western Blotting and qPCR: Homogenize lung tissue to extract protein and RNA for analysis of fibrotic markers as described in the in vitro protocol.

-

In Vivo: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats

This protocol describes the induction of liver fibrosis using CCl4 and treatment with this compound.

Materials:

-

Sprague-Dawley rats (male, 180-220 g)

-

Carbon tetrachloride (CCl4)

-

Olive oil or corn oil

-

This compound

-

Vehicle for oral gavage

-

Anesthesia

Procedure:

-

Induction of Fibrosis: Administer CCl4 (e.g., 1-2 mL/kg body weight, diluted 1:1 in olive or corn oil) via intraperitoneal injection or oral gavage twice a week for 4-8 weeks.[9]

-

This compound Treatment: The treatment with this compound can be prophylactic (starting at the same time as CCl4) or therapeutic (starting after fibrosis is established). Administer this compound or vehicle daily by oral gavage.

-

Monitoring: Monitor animal health, body weight, and signs of liver damage.

-

Endpoint Analysis: At the end of the study, euthanize the rats and collect blood and liver tissue.

-

Serum Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as indicators of liver damage.

-

Histology: Perform Masson's trichrome staining on liver sections to assess collagen deposition.

-

Hydroxyproline Assay: Quantify collagen content in the liver tissue.

-

Western Blotting and qPCR: Analyze the expression of fibrotic markers in liver homogenates.

-

Conclusion

This compound is an invaluable pharmacological tool for elucidating the role of TGF-β/ALK5 signaling in the pathogenesis of fibrosis. Its selectivity and potency make it suitable for a wide range of in vitro and in vivo experimental models. The protocols outlined in this guide provide a robust framework for researchers to investigate the anti-fibrotic potential of novel therapeutic agents and to further unravel the complex mechanisms underlying fibrotic diseases. As with any experimental system, optimization of concentrations, treatment durations, and specific procedural details may be necessary for individual applications.

References

- 1. devtoolsdaily.com [devtoolsdaily.com]

- 2. mdpi.com [mdpi.com]

- 3. Item - Sequence of primers used for RT-PCR. - figshare - Figshare [figshare.com]

- 4. Inhibition of activin receptor-like kinase 5 attenuates bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Making pretty diagrams with GraphViz [steveliles.github.io]

- 7. Inhibition of Raf1 ameliorates bleomycin-induced pulmonary fibrosis through attenuation of TGF-β1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reproducible lung protective effects of a TGFβR1/ALK5 inhibitor in a bleomycin-induced and spirometry-confirmed model of IPF in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]

Initial Characterization of SB-505124 in Cancer Cell Lines: A Technical Guide

This technical guide provides an in-depth overview of the initial characterization of SB-505124, a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway. The document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and cellular effects of this compound in the context of cancer biology.

Introduction

Transforming growth factor-beta (TGF-β) signaling is a critical pathway involved in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] In the context of cancer, TGF-β can have a dual role, acting as a tumor suppressor in the early stages and a tumor promoter in advanced stages by facilitating invasion, metastasis, and immune evasion.[2][3] Consequently, inhibitors of the TGF-β pathway are of significant interest for cancer therapy.

This compound, chemically known as 2-(5-benzo[1][4]dioxol-5-yl-2-tert-butyl-3H-imidazol-4-yl)-6-methylpyridine hydrochloride, is a small molecule inhibitor that selectively targets the serine/threonine kinase activity of TGF-β type I receptors.[5] This guide summarizes its mechanism of action, inhibitory potency, and its effects on various cancer cell lines, based on initial characterization studies.

Mechanism of Action

This compound exerts its effects by selectively inhibiting the ATP-binding site of specific TGF-β type I receptors, also known as activin receptor-like kinases (ALKs).[6]

-

Primary Targets : The primary targets of this compound are ALK5 (TGF-βRI), ALK4 (ActR-IB), and ALK7 (ActR-IC).[1][5][7] It does not inhibit other ALK family members such as ALK1, ALK2, ALK3, or ALK6.[1][5]

-

Downstream Signaling Inhibition : By inhibiting ALK4/5/7, this compound blocks the phosphorylation and activation of the downstream signal transducers, Smad2 and Smad3.[1][5] This prevents their complex formation with Smad4 and subsequent translocation to the nucleus, thereby inhibiting the regulation of TGF-β target genes.[3]

-

Smad-Independent Pathways : Beyond the canonical Smad pathway, this compound has been shown to inhibit TGF-β-induced activation of mitogen-activated protein kinase (MAPK) pathways, including JNK, p44/42 (ERK), and p38.[1][8]

The diagram below illustrates the canonical TGF-β signaling pathway and the inhibitory action of this compound.

Caption: TGF-β signaling pathway and the inhibitory mechanism of this compound.

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its potency and selectivity.

| Target Kinase | Assay Type | IC₅₀ Value | Reference(s) |

| ALK5 (TGF-βRI) | In vitro kinase assay | 47 ± 5 nM | [1][6][7][8] |

| ALK4 (ActR-IB) | In vitro kinase assay | 129 ± 11 nM | [1][6][7][8] |

| p38 MAPK | In vitro kinase assay (ATF-2 phosphorylation) | 10.6 ± 1.8 µM | [1] |

| ALK5 | Luciferase reporter assay (4T1 mouse breast cancer cells) | 76.6 nM | [8] |

| ALK5 | Luciferase reporter assay (HaCaT human keratinocyte cells) | 43.8 nM | [6] |

| ALK2 | In vitro kinase assay | No inhibition up to 10 µM | [1][8] |

Effects on Cancer Cell Lines

This compound has been shown to modulate key cellular processes in various cancer cell lines, primarily by counteracting the effects of TGF-β.

| Cell Line | Cancer Type | Concentration | Observed Effect | Reference(s) |

| FaO | Rat Hepatoma | 1 µM | Abrogated TGF-β1-induced cell death. | [1][5] |

| WERI-Rb1 | Retinoblastoma | 0.5 - 8 µM | Dose-dependent inhibition of Smad2 phosphorylation. | [8] |

| WERI-Rb1 | Retinoblastoma | 4 and 8 µM | Significantly increased apoptosis after 3 days. | [8] |

| MCF-7-M5 | Breast Cancer | Not specified | Suppressed migration and invasion. | [6] |

| - | Esophageal Squamous Cell Carcinoma | Not specified | Prevented ESCC-induced neoangiogenesis by inhibiting fibroblast activation. | [3] |

| - | Pancreatic Ductal Adenocarcinoma (mouse model) | Not specified | Reduced cancer cell proliferation, tumor growth, and metastasis. | [3] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon initial characterization studies. Below are summaries of key experimental protocols used to evaluate this compound.

This assay is used to determine the direct inhibitory effect of this compound on the kinase activity of its target receptors.

-

Reagents : Purified recombinant kinase domain of ALK5, full-length N-terminal fused GST-Smad3 (substrate), this compound, ATP, [³³P]γATP, and kinase reaction buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT).[6]

-

Procedure :

-

The kinase (e.g., 65 nM GST-ALK5) and substrate (e.g., 184 nM GST-Smad3) are incubated in the kinase reaction buffer.[6]

-

Varying concentrations of this compound are added to the reaction mixture.

-

The kinase reaction is initiated by adding ATP mixed with [³³P]γATP (e.g., 3 µM ATP with 0.5 µCi [³³P]γATP).[6]

-

The reaction is allowed to proceed for a set time at a specific temperature (e.g., 3 hours at 30°C).[6]

-

-

Detection :

-

Analysis : IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This method is used to assess the effect of this compound on downstream signaling events within the cell.

-

Cell Culture and Treatment :

-

Cancer cells (e.g., FaO cells) are cultured to a suitable confluency.[1]

-

Cells are serum-starved overnight to reduce basal signaling activity.[1]

-

Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 30-60 minutes).[1]

-

The signaling pathway is stimulated with TGF-β1 (e.g., 2-5 ng/ml) for various time points.[1]

-

-